
3-chloro-4-(4-methylpiperidin-1-yl)aniline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-(4-methylpiperidin-1-yl)aniline dihydrochloride, commonly known as 3-Cl-4-MPA, is an organic compound that has been used in a variety of research applications. It is a white crystalline solid with a molecular weight of 300.3 g/mol and a melting point of 156 °C. It is a derivative of 4-methylpiperidine, an aromatic heterocyclic compound with a wide range of applications in the pharmaceutical and chemical industries. 3-Cl-4-MPA is an important compound in the field of organic synthesis as it can be used to synthesize a variety of other compounds.
科学研究应用
3-Cl-4-MPA has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as 2-chloro-4-(4-methylpiperidin-1-yl)aniline dihydrochloride and 3-chloro-4-(4-methylpiperidin-1-yl)benzene dihydrochloride. It has also been used as a reagent in the synthesis of other compounds, such as 4-methyl-3-chloropiperidine-1-carboxylic acid and 3-chloro-4-methylpiperidine-1-carboxylic acid. In addition, 3-Cl-4-MPA has been used in the synthesis of a variety of medicinally active compounds, such as 4-methylpiperidine-1-carboxylic acid derivatives and their derivatives.
作用机制
3-Cl-4-MPA is an organic compound that acts as an intermediate in the synthesis of a variety of other compounds. It acts as a nucleophile, meaning that it can react with electrophilic compounds, such as electrophilic halides, to form new compounds. It can also act as a leaving group, meaning that it can be replaced by another group in a reaction.
Biochemical and Physiological Effects
3-Cl-4-MPA has not been studied for its biochemical and physiological effects in humans. However, it has been studied for its effects on certain enzymes and proteins, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other chemicals. In vitro studies have shown that 3-Cl-4-MPA can inhibit the activity of cytochrome P450 enzymes, suggesting that it may have an effect on the metabolism of drugs and other chemicals.
实验室实验的优点和局限性
3-Cl-4-MPA is an inexpensive and readily available compound, making it a useful reagent in the laboratory. It is a stable compound, meaning that it can be stored for long periods of time without significant degradation. Furthermore, it is soluble in a variety of organic solvents, making it easy to use in a variety of reactions. However, 3-Cl-4-MPA is a hazardous compound and should be handled with care. It is also highly flammable, so it should be stored in a cool, dry, and well-ventilated area.
未来方向
There are a number of potential future directions for the use of 3-Cl-4-MPA. It could be used as a starting material for the synthesis of a variety of other compounds, such as 4-methylpiperidine-1-carboxylic acid derivatives and their derivatives. It could also be used as a reagent in the synthesis of a variety of medicinally active compounds. In addition, further research could be conducted to investigate the biochemical and physiological effects of 3-Cl-4-MPA in humans. Finally, 3-Cl-4-MPA could be used as a tool in the development of new drugs and therapeutic agents.
合成方法
3-Cl-4-MPA is synthesized by a two-step process. The first step involves the reaction of 4-methylpiperidine with chloroacetyl chloride in the presence of an acid catalyst to form the corresponding chloroacetyl derivative. The second step involves the reaction of the chloroacetyl derivative with anhydrous hydrogen chloride to form 3-Cl-4-MPA. The reaction is carried out in an inert atmosphere at room temperature.
属性
IUPAC Name |
3-chloro-4-(4-methylpiperidin-1-yl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c1-9-4-6-15(7-5-9)12-3-2-10(14)8-11(12)13;;/h2-3,8-9H,4-7,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLKZPKGFWYSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
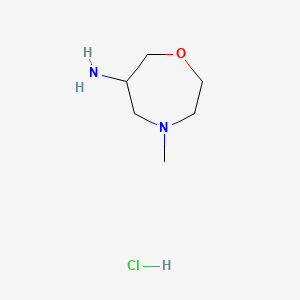
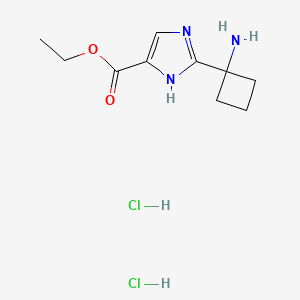
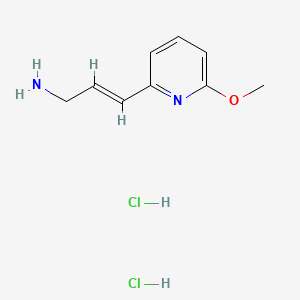
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B6607709.png)
![4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B6607728.png)
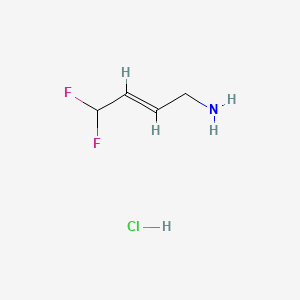
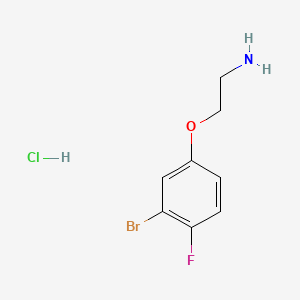
![N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B6607745.png)

![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6607754.png)
![2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid dihydrochloride](/img/structure/B6607758.png)
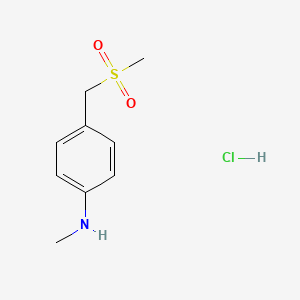
![1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B6607776.png)

